molecular formula C27H24N4O4 B14990449 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14990449
M. Wt: 468.5 g/mol
InChI Key: WVQZBMSSWAXBBC-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials often include substituted phenols, methoxyphenyl derivatives, and pyridine derivatives. Key steps may involve:

    Aldol condensation: To form the core pyrrolo[3,4-c]pyrazole structure.

    Hydrolysis and cyclization: To introduce the hydroxyphenyl and methoxyphenyl groups.

    Alkylation: To attach the pyridinylmethyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions may target the pyrrolo[3,4-c]pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of pyrrolo[3,4-c]pyrazoles have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Medicinal applications include the development of new drugs targeting specific pathways, such as anti-inflammatory, anticancer, or antiviral therapies.

Industry

In industry, such compounds may be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidines: Known for their anticancer properties.

    Indoles: Widely studied for their biological activities.

    Benzimidazoles: Used in various therapeutic applications.

Uniqueness

The uniqueness of 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-[(pyridin-4-yl)methyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-methoxy-4-prop-2-enoxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H24N4O4/c1-3-14-35-21-9-8-18(15-22(21)34-2)26-23-24(19-6-4-5-7-20(19)32)29-30-25(23)27(33)31(26)16-17-10-12-28-13-11-17/h3-13,15,26,32H,1,14,16H2,2H3,(H,29,30)

InChI Key

WVQZBMSSWAXBBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O)OCC=C

Origin of Product

United States

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